N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-5-14(6-4-13)18-22(20,21)16-9-7-15(8-10-16)19-12-2-11-17-19/h2,7-12,14,18H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPPJSAMDZIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its activity against various biological targets, including its antileishmanial properties and inhibition of carbonic anhydrases.
Synthesis and Characterization
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process begins with the reaction of a suitable pyrazole derivative with a sulfonyl chloride, followed by subsequent transformations to achieve the desired sulfonamide structure .
Chemical Structure
The chemical formula for this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antileishmanial Activity
Recent studies have demonstrated that derivatives of pyrazole-based benzene sulfonamides exhibit significant antileishmanial activity. For instance, compounds with similar structures have shown effective inhibition against Leishmania species, with IC50 values reported as low as 0.059 mM for certain derivatives .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound ID | IC50 (mM) | Target Species |
|---|---|---|
| 3b | 0.059 | L. infantum |
| 3e | 0.065 | L. amazonensis |
| Reference | 0.070 | Pentamidine |
Inhibition of Carbonic Anhydrases
Additionally, this compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA). The compound was found to inhibit hCAII and hCAIX with submicromolar IC50 values, indicating its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound ID | hCA Isoform | IC50 (μM) |
|---|---|---|
| 4k | hCAII | 0.24 ± 0.18 |
| 4j | hCAIX | 0.15 ± 0.07 |
| 4g | hCAXII | 0.12 ± 0.07 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme active sites, as evidenced by docking studies that reveal binding interactions with critical amino acid residues in the target enzymes .
Case Study: Antileishmanial Efficacy
In a controlled study, several pyrazole derivatives were tested for their efficacy against Leishmania spp. The results indicated that specific structural modifications significantly enhanced their antileishmanial activity compared to existing treatments like pentamidine.
Case Study: Carbonic Anhydrase Inhibition
Another study focused on the inhibition of carbonic anhydrase isoforms by pyrazole derivatives showed promising results where compounds similar to this compound demonstrated superior inhibition compared to traditional inhibitors like acetazolamide.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.
Anticancer Properties
Research indicates that derivatives of benzenesulfonamide, including those with pyrazole moieties, have shown promising anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. These compounds often induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents .
Antidiabetic Potential
Studies have also explored the antidiabetic properties of sulfonamide derivatives. For example, certain benzenesulfonamide derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. These compounds exhibited significant hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide .
Antimicrobial Activity
Compounds containing the sulfonamide group are known for their antimicrobial properties. Research has shown that some derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Electrophilic Aromatic Substitution
One common method involves electrophilic aromatic substitution reactions where a pyrazole derivative reacts with chlorosulfonic acid to introduce the sulfonamide group . This method allows for the regioselective formation of the desired compound.
Coupling Reactions
Another approach includes coupling reactions between sulfonyl chlorides and amines or pyrazole derivatives under basic conditions. This method has been shown to yield high purity and good yields of the target compound .
Anticancer Evaluation
In a study evaluating the anticancer properties of related compounds, researchers synthesized various benzenesulfonamide derivatives and tested their efficacy against human cancer cell lines using molecular docking studies to predict binding affinities . The results indicated that several compounds exhibited superior activity compared to traditional chemotherapy agents.
Antidiabetic Activity Assessment
A series of experiments were conducted using streptozotocin-induced diabetic rat models to assess the hypoglycemic effects of synthesized sulfonamide derivatives. The findings revealed that some compounds significantly reduced blood glucose levels, suggesting their potential as new antidiabetic drugs .
Data Table: Summary of Biological Activities
Preparation Methods
Pyrazole Ring Formation
Pyrazole synthesis typically employs cyclocondensation of hydrazines with 1,3-diketones or alkynes. For the 4-(1H-pyrazol-1-yl)benzene scaffold, the following steps are critical:
Step 1: Preparation of 4-Hydrazinylbenzenesulfonamide
- Reactant : 4-Aminobenzenesulfonamide reacts with sodium nitrite and hydrochloric acid under diazotization conditions (0–5°C), followed by reduction with SnCl₂ to yield 4-hydrazinylbenzenesulfonamide.
- Conditions :
Step 2: Cyclization with Propargyl Alcohol
- Reactant : 4-Hydrazinylbenzenesulfonamide and propargyl alcohol undergo cyclization in the presence of CuI (10 mol%) and DMF at 80°C.
- Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) forms the pyrazole ring.
- Conditions :
Step 3: Sulfonation to Sulfonyl Chloride
- Reactant : 4-(1H-Pyrazol-1-yl)benzenesulfonamide is treated with PCl₅ in chlorobenzene at 110°C for 6 hours.
- Conditions :
Synthesis of 4-Methylidenecyclohexylamine
Wittig Reaction for Methylidene Group Introduction
Step 1: Cyclohexanone to Cyclohexylidene Triphenylphosphorane
- Reactant : Cyclohexanone reacts with triphenylphosphine and methyltriphenylphosphonium bromide in THF under N₂.
- Conditions :
Step 2: Reductive Amination
- Reactant : Cyclohexylidene triphenylphosphorane and ammonium acetate in methanol, with NaBH₃CN as a reducing agent.
- Conditions :
Coupling of Sulfonyl Chloride and Amine
Nucleophilic Substitution
Step 1: Reaction in Biphasic System
- Reactants : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (1 eq) and 4-methylidenecyclohexylamine (1.2 eq) are combined in a toluene-water mixture with K₃PO₄ as a base and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst.
- Conditions :
Step 2: Purification
Optimization and Alternative Routes
Microwave-Assisted Coupling
Solid-Phase Synthesis
- Support : Wang resin functionalized with sulfonyl chloride groups enables stepwise assembly, achieving 70% yield after cleavage.
Characterization and Analytical Data
Spectroscopic Data
Crystallography
Industrial-Scale Considerations
Cost-Effective Reagents
- Chlorobenzene vs. Dichloromethane : Chlorobenzene reduces solvent costs by 40% without compromising yield.
- Catalyst Recycling : CuI can be recovered via filtration and reused for 5 cycles with <5% yield drop.
Challenges and Mitigation Strategies
Methylidene Stability
- Storage : Under N₂ at –20°C prevents oxidation.
Q & A
Q. Computational Reassessment :
- Re-run docking simulations (e.g., AutoDock Vina) with adjusted force fields to account for solvation effects and protein flexibility .
- Compare results with structurally analogous TRPM8 antagonists (e.g., N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) to identify conserved binding motifs .
Q. Experimental Validation :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Re-evaluate enzyme assays (e.g., fluorescence-based TRPM8 inhibition) under varying pH and ionic strength conditions to identify assay-specific artifacts .
Q. What strategies optimize the synthesis of this compound to improve yield while minimizing side reactions?
- Methodology :
- Stepwise Optimization :
Sulfonylation : Replace traditional solvents (DCM) with acetonitrile to reduce hydrolysis of the sulfonyl chloride intermediate .
Cyclohexylidene Stability : Introduce steric hindrance via tert-butyl groups on the cyclohexane ring to prevent undesired [2+2] cycloaddition side reactions .
Catalysis : Use Pd-catalyzed cross-coupling for regioselective pyrazole functionalization, monitored by in situ FTIR to track reaction progress .
- Scale-Up : Employ flow chemistry for continuous processing, ensuring consistent temperature control and reduced byproduct formation .
Q. How should researchers address non-isomorphism in crystallographic data when analyzing derivatives of this compound?
- Methodology :
- Data Collection : Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density peaks.
- SHELXL Features : Use the TWIN and BASF commands to model twinning and anisotropic scaling. For severe non-isomorphism, consider independent component analysis (ICA) to separate overlapping reflections .
- Validation : Cross-validate refined structures with DFT-calculated geometries (e.g., Gaussian09) to ensure bond lengths and angles align with theoretical predictions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro enzyme assays and cell-based models?
- Root Cause Analysis :
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. Derivatives with logP > 3.5 may exhibit poor aqueous solubility, reducing efficacy in cellular models .
- Metabolic Stability : Perform hepatic microsome assays (e.g., human S9 fraction) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out interactions with unrelated targets like COX-2 or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
